4-ethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyridazine core substituted with a 4-methylpiperidine moiety and a phenyl group, linked to a 4-ethylbenzenesulfonamide group.
Properties
IUPAC Name |
4-ethyl-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-3-19-4-10-22(11-5-19)31(29,30)27-21-8-6-20(7-9-21)23-12-13-24(26-25-23)28-16-14-18(2)15-17-28/h4-13,18,27H,3,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPODWDAOFDBKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazines with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Sulfonamide Formation: The final step involves the reaction of the amine group with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-ethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s sulfonamide group makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Its structural features are similar to those found in certain pharmaceuticals, making it a potential lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. This group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The piperidine and pyridazine rings may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Structural and Physicochemical Properties
Key Observations :
- The target compound and G620-0599 share a pyridazine-phenyl-sulfonamide backbone but differ in substituents: the former uses a 4-methylpiperidine and ethyl group, while G620-0599 employs morpholine and a longer butoxy chain.
- Compared to BCTC (a known TRPV1 antagonist), the target compound lacks a carboxamide group but retains the sulfonamide and aromatic heterocycles, suggesting divergent binding interactions with TRPV1 or other targets .
Pharmacological and Binding Comparisons
Key Observations :
- The target compound’s 4-methylpiperidine group (also present in GRT-12360) may enhance central nervous system (CNS) penetration compared to morpholine (G620-0599), which is more polar .
Biological Activity
4-ethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide compound with a complex structure that includes a sulfonamide group, a piperidine ring, and a pyridazine ring. This unique combination of structural elements contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C24H28N4O2S
- Molecular Weight : 436.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to various therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential inhibition of enzyme activity, which could be beneficial in treating various diseases.
Antimicrobial Activity
Research indicates that sulfonamide derivatives can exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have suggested that this compound may inhibit the proliferation of cancer cells. The presence of the piperidine and pyridazine rings is thought to enhance its ability to interact with cancer cell pathways, potentially leading to apoptosis or growth inhibition.
Case Studies
A recent study evaluated the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that compounds similar to 4-ethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-y]phenyl}benzene-1-sulfonamide could influence cardiovascular parameters, suggesting potential therapeutic applications in cardiovascular diseases .
Experimental Design Example
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzenesulfonamide) | 0.001 nM |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |
| V | Compound 4 (4-(2-Aminoethyl)-benzenesulfonamide) | 0.001 nM |
| VI | Compound 5 (4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide) | 0.001 nM |
This experimental setup demonstrated that certain derivatives could significantly reduce perfusion pressure over time, highlighting the potential for cardiovascular applications.
Interaction Studies
Interaction studies have focused on understanding how this compound interacts with biological targets. Techniques such as molecular docking and enzyme inhibition assays are commonly employed to elucidate its mechanism of action. For instance, theoretical docking studies suggest that it may interact with calcium channels, influencing myocardial contractility and vascular resistance .
Q & A
Q. What are the recommended synthetic routes for 4-ethyl-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and what key parameters influence yield and purity?
- Methodological Answer :
The synthesis typically involves multi-step reactions:- Step 1 : Formation of the pyridazine core via condensation of hydrazine with a dicarbonyl precursor (e.g., 1,4-diketone), followed by functionalization with 4-methylpiperidine .
- Step 2 : Introduction of the sulfonamide group through reaction of the intermediate aryl amine with 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity in nucleophilic substitutions .
- Temperature Control : Exothermic reactions (e.g., sulfonylation) require cooling to prevent side products .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate regiochemistry and substituent placement (e.g., piperidine ring protons at δ 1.2–2.8 ppm, sulfonamide NH at δ 7.5–8.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with mobile phases like methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) assess purity (>98%) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHNOS: calculated 468.21, observed 468.20) .
Q. How should researchers design initial biological assays to evaluate the compound's activity?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors linked to sulfonamide activity (e.g., carbonic anhydrase, kinase inhibitors) based on structural analogs .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., CA inhibition via stopped-flow CO hydration) with IC determination .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., piperidine methyl group, ethylbenzene sulfonamide) via targeted substitutions .
- Biological Profiling : Compare IC values across analogs to map pharmacophore requirements (e.g., trifluoromethyl groups enhance metabolic stability ).
- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding poses with target proteins (e.g., kinase ATP-binding pockets) .
Q. What methodologies are employed to investigate the compound's pharmacokinetics and metabolic stability in preclinical models?
- Methodological Answer :
- In Vivo ADME : Administer orally or intravenously in rodents; collect plasma at timed intervals for LC-MS/MS analysis of bioavailability and half-life .
- Hepatic Microsome Assays : Incubate with liver microsomes (human/rat) to identify metabolites (e.g., oxidative dealkylation via CYP3A4) .
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, critical for dose optimization .
Q. What computational approaches are used to predict binding interactions between the compound and target enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate ligand-protein interactions over 100+ ns trajectories, highlighting stable binding conformers .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for mutagenesis studies (e.g., piperidine methyl group’s role in hydrophobic interactions) .
Q. How should conflicting data regarding the compound's biological activity across different assays be reconciled?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Data Normalization : Account for variables like cell line heterogeneity (e.g., MCF-7 vs. HEK293) or buffer pH effects on sulfonamide ionization .
- Meta-Analysis : Apply statistical tools (e.g., PCA) to identify outliers and confounding factors in high-throughput screening datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
